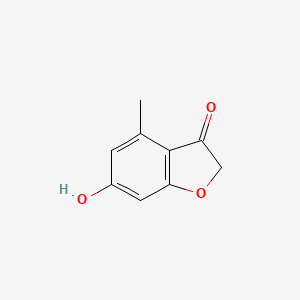

6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

描述

Overview of Benzofuranone Scaffolds in Medicinal Chemistry

The benzofuranone core, a heterocyclic compound featuring a fused benzene (B151609) and furanone ring, is a privileged scaffold in drug discovery. taylorandfrancis.comrsc.org Its structural rigidity and capacity for diverse substitutions make it an ideal starting point for synthesizing compounds with a broad spectrum of pharmacological activities. nih.govrsc.org

The study of benzofuran (B130515) derivatives dates back to the isolation of naturally occurring furocoumarins like psoralen (B192213) from plants, which were traditionally used for treating skin conditions. pharmatutor.org The first synthesis of the parent compound, benzofuran, was achieved in 1870. rsc.org Early research focused on natural products, but the 20th century saw a surge in the synthesis of novel benzofuranone derivatives. This was driven by the discovery of potent biological activities in synthetic analogues, such as the antiarrhythmic drug amiodarone (B1667116). rsc.orgpharmatutor.org Modern synthetic methods, including cascade cyclization and catalyst-controlled reactions, have further expanded the accessible chemical space, allowing for the creation of complex and highly functionalized benzofuranone molecules. eurekalert.orgoregonstate.edu

Benzofuranone derivatives are recognized for their wide range of biological activities, making them highly valuable in pharmaceutical research. wisdomlib.orgrsc.org The scaffold is present in numerous compounds investigated for various therapeutic applications. nih.govbohrium.com The versatility of the benzofuranone nucleus allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties for different biological targets. rsc.org

Key therapeutic areas where benzofuranone derivatives have shown promise include:

Anticancer: Many derivatives exhibit potent antiproliferative activity against various cancer cell lines by inhibiting critical cellular processes. taylorandfrancis.comnih.gov

Antimicrobial: The scaffold is a foundation for developing agents against a range of bacteria and fungi. nih.govpharmatutor.org

Antiviral: Certain benzofuranones have been investigated for their ability to inhibit viral replication, including HIV-1 reverse transcriptase. pharmatutor.org

Anti-inflammatory: Derivatives have demonstrated significant anti-inflammatory properties. pharmatutor.org

Neuroprotective: Research has explored their potential as acetylcholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov

Antioxidant: The phenolic nature of many hydroxy-benzofuranones contributes to their antioxidant and radical-scavenging capabilities. rsc.org

The Compound 6-Hydroxy-4-methyl-1-benzofuran-3(2H)-one: A Core Structure

Within the vast family of benzofuranones, this compound stands out as a key intermediate and foundational structure for the synthesis of more complex bioactive molecules.

This compound, also known as 6-hydroxy-4-methyl-coumaranone, belongs to the benzofuran-3(2H)-one subclass. Its structure consists of a benzofuranone core with a hydroxyl group at the 6-position and a methyl group at the 4-position of the benzene ring. nih.gov The "(2H)" designation indicates that the furanone ring is saturated at the 2-position, distinguishing it from the fully aromatic benzofurans. This saturation creates a ketone functional group at the 3-position, which is a key site for chemical modification.

The specific arrangement of functional groups in this compound makes it a versatile building block in synthetic medicinal chemistry. The ketone at C3 is reactive and can participate in condensation reactions, while the hydroxyl group at C6 can be modified or can influence the molecule's electronic properties and biological interactions. nih.gov

This core structure has been utilized to synthesize a range of derivatives with significant biological activities. For example, it serves as a precursor for creating thiazole-containing compounds that have shown antimicrobial properties. researchgate.net Furthermore, derivatives of the closely related 6-hydroxybenzofuran (B80719) scaffold have been explored as potent inhibitors of various enzymes, including MAP kinase-interacting kinases (Mnks), which are implicated in cancer. nih.gov The strategic placement of the hydroxyl and methyl groups provides a scaffold that can be elaborated to produce potent and selective inhibitors for specific biological targets.

| Derivative Class | Core Structure Modification | Observed Biological Activity | Example Target |

|---|---|---|---|

| Thiazole (B1198619) Hybrids | Condensation at C3-ketone | Antimicrobial (Antibacterial, Antifungal) researchgate.net | N-myristoyltransferase researchgate.net |

| Carboxamide Derivatives | Substitution on the benzene ring | Anticancer (Anti-proliferative) nih.gov | MAP kinase-interacting kinases (Mnk1/Mnk2) nih.gov |

| Aurone Analogues | Condensation at C2 position | Antihyperpigmentation | Tyrosinase nih.gov |

| Spirocyclic Compounds | Reaction at C2 position | Anticancer researchgate.net | Not specified researchgate.net |

Scope and Objectives of Academic Inquiry for this compound and Analogues

Current and future academic research on this compound and its analogues is focused on several key objectives. A primary goal is the continued design and synthesis of novel derivatives to expand the library of bioactive compounds. mdpi.com This involves exploring new synthetic methodologies to create more diverse and complex molecular architectures with improved efficiency and regioselectivity. eurekalert.orgoregonstate.edu

A significant area of investigation is the elucidation of structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the biological effects of these changes, researchers aim to understand which functional groups and substitution patterns are crucial for activity against specific targets. rsc.org This knowledge is vital for the rational design of more potent and selective therapeutic agents. mdpi.com

Furthermore, molecular docking and computational studies are increasingly employed to predict the binding interactions of these compounds with their biological targets, such as enzymes or receptors. nih.govresearchgate.net This in silico approach helps to prioritize synthetic targets and provides insights into the mechanism of action at a molecular level. The overarching goal of this academic inquiry is to unlock the full therapeutic potential of the benzofuranone scaffold, leading to the development of new and effective drugs for a range of diseases. eurekalert.org

| Research Area | Primary Objective | Methodologies |

|---|---|---|

| Synthetic Chemistry | Develop novel, efficient synthetic routes to diverse analogues. eurekalert.orgresearchgate.net | Catalyst-controlled reactions, cascade cyclizations, fragment-based design. oregonstate.edunih.gov |

| Medicinal Chemistry | Establish clear Structure-Activity Relationships (SAR). rsc.org | Systematic structural modification, bioactivity screening. mdpi.com |

| Computational Chemistry | Predict binding modes and mechanisms of action. nih.gov | Molecular docking, 3D-QSAR analysis. nih.govresearchgate.net |

| Pharmacology | Identify and validate biological targets and therapeutic potential. nih.gov | In vitro and in vivo biological assays, enzyme inhibition studies. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-hydroxy-4-methyl-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-5-2-6(10)3-8-9(5)7(11)4-12-8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANZWCJQQFVOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429061 | |

| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21861-32-5 | |

| Record name | 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Modern Synthetic Approaches to the Benzofuranone Core Structure

The construction of the 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one framework can be achieved through various modern synthetic strategies that prioritize efficiency, selectivity, and adherence to green chemistry principles.

Regioselective Synthesis Strategies for this compound

The precise placement of substituents on the benzofuranone ring is crucial for its biological activity. Regioselective synthesis ensures the desired isomers are obtained in high yields. A common strategy for the synthesis of substituted benzofuranones involves the intramolecular cyclization of a suitably substituted precursor. oregonstate.edu

For the synthesis of this compound, a plausible regioselective approach would involve the use of 2-methylhydroquinone as a starting material. The synthesis could proceed via the following conceptual steps:

O-alkylation: The hydroxyl group of 2-methylhydroquinone at the position para to the methyl group would be selectively protected or directly reacted with a suitable two-carbon synthon, such as an α-haloacetate (e.g., ethyl bromoacetate), under basic conditions. This step is crucial for directing the subsequent cyclization to the desired position.

Intramolecular Friedel-Crafts Acylation: The resulting phenoxyacetate (B1228835) derivative would then undergo an intramolecular cyclization. This reaction is typically promoted by a Lewis acid or a strong protic acid, which facilitates the acylation of the aromatic ring to form the five-membered furanone ring. The regioselectivity of this step is governed by the directing effects of the existing substituents on the aromatic ring. The hydroxyl and methyl groups will influence the position of cyclization, favoring the formation of the 6-hydroxy-4-methyl isomer.

Alternative approaches for achieving regioselectivity in benzofuranone synthesis include the reaction of 3-hydroxy-2-pyrones with specifically substituted nitroalkenes, which allows for the programmable and predictable placement of substituents on the final benzofuranone product. savemyexams.comlibretexts.org

| Strategy | Key Reactants | General Principle | Key for Regiocontrol |

|---|---|---|---|

| Intramolecular Cyclization | Substituted Phenols and α-haloesters | Formation of a phenoxy ester followed by intramolecular Friedel-Crafts acylation. | Directing effects of substituents on the aromatic ring. |

| Diels-Alder/Retro-Diels-Alder Cascade | 3-Hydroxy-2-pyrones and Nitroalkenes | [4+2] cycloaddition followed by elimination and subsequent cyclization. savemyexams.com | Substitution pattern on both the pyrone and the nitroalkene. savemyexams.com |

Catalytic Systems in Benzofuranone Formation (e.g., Ni(OTf)2)

Modern synthetic methods increasingly rely on transition metal catalysis to achieve high efficiency and selectivity. Nickel and palladium catalysts have been extensively used in the synthesis of benzofuran (B130515) and benzofuranone derivatives.

Nickel triflate (Ni(OTf)2) has been identified as an effective catalyst for the synthesis of benzofuran derivatives. researchgate.netwikipedia.orgchemicalbook.comyoutube.com In a typical reaction, a nickel(0) species, often generated in situ from a nickel(II) salt and a reducing agent like zinc powder, undergoes oxidative addition with an aryl halide. wikipedia.orgchemicalbook.com The resulting organonickel intermediate can then participate in an intramolecular nucleophilic addition to a pendant carbonyl group, leading to the formation of the furanone ring after reductive elimination. chemicalbook.com The choice of ligand, such as 1,10-phenanthroline, is often crucial for the success of these catalytic cycles. wikipedia.org

Palladium-catalyzed reactions are also paramount in the synthesis of benzofuranones. These methods include intramolecular alkoxycarbonylation of alkenylphenols and palladium-catalyzed enolate arylation with o-bromophenols. msu.edu These catalytic systems offer mild reaction conditions and tolerate a wide range of functional groups.

| Catalyst System | Typical Precursors | Key Reaction Type | Advantages |

|---|---|---|---|

| Ni(OTf)2 / Ligand / Reductant | Aryl halides with a pendant ketone | Intramolecular Nucleophilic Addition chemicalbook.com | Good yields and functional group tolerance. chemicalbook.com |

| Palladium / Ligand | Alkenylphenols or o-bromophenols and ketones | Intramolecular Alkoxycarbonylation or Enolate Arylation msu.edu | Mild reaction conditions and broad substrate scope. msu.edu |

Green Chemistry Principles in Benzofuranone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including benzofuranones, to minimize environmental impact. Key strategies include the use of alternative energy sources and environmentally benign solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.comtdcommons.org In the context of benzofuranone synthesis, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comtdcommons.org For example, the cyclization of phenoxyacetic acids to form benzofuran-3(2H)-ones can be efficiently achieved under microwave conditions. tdcommons.org

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. oregonstate.edunih.govlibretexts.org This method has been successfully applied to the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 2'-hydroxychalcones, offering faster reactions and higher yields. nih.govlibretexts.org

Furthermore, the use of greener solvents, such as water, or even solvent-free conditions, represents a significant advancement in the eco-friendly synthesis of benzofuranone derivatives. The condensation of benzofuran-3(2H)-ones with aromatic aldehydes has been successfully carried out in neat water, eliminating the need for hazardous organic solvents.

Derivatization Strategies at the C-2 Position and Aromatic Ring

The functionalization of the this compound scaffold at the C-2 position and on the aromatic ring opens up avenues for creating a diverse library of compounds with potentially enhanced biological activities.

Condensation Reactions with Aromatic Aldehydes (e.g., Benzylidene Formation)

The C-2 methylene (B1212753) group of this compound is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes. The reaction with aromatic aldehydes, in the presence of an acid or base catalyst, leads to the formation of 2-benzylidenebenzofuran-3(2H)-ones, commonly known as aurones. These compounds are a subclass of flavonoids and are known for their vibrant yellow color and diverse biological activities. nih.gov

The reaction proceeds via a Knoevenagel or Claisen-Schmidt condensation mechanism, depending on the reaction conditions. The choice of aromatic aldehyde allows for the introduction of a wide variety of substituents on the benzylidene moiety, which can significantly influence the properties of the resulting aurone.

| Benzofuranone Precursor | Aromatic Aldehyde | Resulting Aurone | Catalyst/Conditions |

|---|---|---|---|

| 6-Hydroxybenzofuran-3(2H)-one | Benzaldehyde | 6-Hydroxy-2-benzylidenebenzofuran-3(2H)-one | Activated Barium Hydroxide (solvent-free) |

| Benzofuran-3(2H)-one | Various substituted benzaldehydes | Substituted 2-benzylidenebenzofuran-3(2H)-ones | Neat water |

Halogenation and its Positional Impact on Reactivity

The introduction of halogen atoms onto the aromatic ring of this compound can significantly modulate its chemical reactivity and biological properties. Halogenation of aromatic compounds typically proceeds via electrophilic aromatic substitution.

The positions of halogenation on the benzofuranone ring will be directed by the existing hydroxyl and methyl groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Therefore, electrophilic halogenation is expected to occur at the positions ortho and para to the hydroxyl group.

The introduction of a halogen, such as chlorine or bromine, can have several effects on the reactivity of the molecule:

Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and deactivate it towards further electrophilic substitution. However, they also have lone pairs of electrons that can be donated to the ring through resonance, which can activate the ring, particularly at the ortho and para positions.

Steric Effects: The size of the halogen atom can influence the accessibility of adjacent positions to reagents, thereby affecting the regioselectivity of subsequent reactions.

Leaving Group Ability: In nucleophilic aromatic substitution reactions, a halogen can act as a good leaving group, allowing for the introduction of other functional groups at that position.

Studies on related halogenated benzofuran derivatives have shown that the introduction of halogens can significantly enhance their cytotoxic activity against cancer cell lines, suggesting a profound impact on their biological reactivity. The position of the halogen is a key determinant of this activity.

Introduction of Nitrogen-Containing Moieties (e.g., piperidine (B6355638), pyridine)

The incorporation of nitrogen-containing heterocycles, such as piperidine and pyridine (B92270), into the benzofuranone framework is a significant strategy for modifying its chemical properties. These moieties are often introduced to create more complex molecular architectures.

Pyridine Annulation: One common approach involves the construction of a pyridine ring fused to the benzofuran scaffold. This can be achieved through cyclocondensation reactions. For instance, derivatives of 6-hydroxy-benzofuran can react with various binucleophiles to build annulated pyridine systems. A notable example is the reaction of a 2-chloropyridine-3-carbonitrile derivative linked to a benzofuran moiety with 1,3-C,N-binucleophiles, which furnishes 1,8-naphthyridines (a fused pyridine system). Similarly, reactions with 5-aminopyrazoles can yield pyrazolo[3,4-b] nih.govrsc.orgnaphthyridines. Another pathway involves the ring opening of a furochromone by a nucleophilic amine, such as 5-amino-3-methyl-1H-pyrazole, followed by an intramolecular ring closure to yield a pyridine ring attached to the benzofuran core. researchgate.netrsc.org

Piperidine Incorporation: The piperidine moiety is typically introduced through nucleophilic substitution or condensation reactions. nih.gov For benzofuran derivatives, a chloro-substituted precursor can undergo nucleophilic substitution with piperidine to yield the corresponding amino-substituted product. researchgate.net The piperidine nitrogen acts as the nucleophile, displacing a leaving group on the benzofuran ring or a side chain. This method is a straightforward way to attach the saturated heterocyclic ring. nih.gov

Esterification and Etherification of Hydroxyl Groups

The phenolic hydroxyl group at the C-6 position of this compound is a prime site for chemical modification through esterification and etherification. These reactions are fundamental in altering the compound's polarity, solubility, and further reactivity.

Esterification: This process involves the reaction of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Standard conditions typically involve a catalyst, like a strong acid, or a base to facilitate the reaction with an acyl halide. For example, the formation of an acetate (B1210297) ester can be achieved using acetic anhydride (B1165640) in the presence of a base like pyridine. The reverse reaction, hydrolysis of an ester to regenerate the hydroxyl group, is also a common transformation, often carried out using a base like potassium carbonate in a protic solvent. chemicalbook.com

Etherification: The conversion of the hydroxyl group to an ether is generally accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, ethyl bromide), resulting in the formation of an ether linkage. This method is highly versatile for introducing a wide range of alkyl or aryl groups.

Advanced Chemical Transformations and Reaction Mechanisms

Nucleophilic Additions to the α,β-Unsaturated Ketone System

The benzofuran-3(2H)-one core can exhibit reactivity similar to an α,β-unsaturated ketone, making it susceptible to nucleophilic additions, particularly Michael-type (conjugate) additions. The enolizable nature of the ketone at the C-3 position allows for the formation of a reactive enolate or the presence of an α,β-unsaturated system, which can be attacked by nucleophiles.

A highly enantioselective conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones has been developed using chiral copper complexes as catalysts. nih.gov This reaction yields Michael addition products with quaternary stereocenters in high yields and excellent enantioselectivities. nih.gov The benzofuranone, acting as the nucleophile in this case (after deprotonation), adds to the electrophilic double bond of the ketone. Such reactions are crucial for building molecular complexity and controlling stereochemistry. nih.gov

Oxidation and Reduction Pathways of Benzofuranone Derivatives

The benzofuranone scaffold can undergo various oxidation and reduction reactions, targeting either the heterocyclic ring or the ketone functionality.

Oxidation: The oxidation of benzofuran derivatives often proceeds through reactive epoxide intermediates. mdpi.com Biomimetic oxidation systems, using catalysts like manganese(III) porphyrins with hydrogen peroxide, can lead to ring-opening products. mdpi.com For 3-methylbenzofuran, oxidation can yield 3-methylbenzofuran-2(3H)-one. mdpi.com A specific pathway for 3-arylbenzofuran-2(3H)-ones involves a transition-metal-free decarbonylation–oxidation reaction, which converts the benzofuranone into a 2-hydroxybenzophenone. nih.gov This reaction is proposed to proceed through the formation of an enolate, which then reacts with a hydroperoxide. nih.gov

Reduction: The ketone group at the C-3 position is susceptible to reduction by standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH4) can reduce the ketone to a secondary alcohol, yielding 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-ol. More powerful reducing agents or catalytic hydrogenation could potentially lead to the reduction of the furan (B31954) ring itself. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone of benzofuranone synthesis. These reactions involve the formation of the five-membered furanone ring from a suitably substituted benzene (B151609) precursor.

A common strategy involves the intramolecular cyclization of an ortho-substituted phenol. For example, an efficient cascade cyclization can be used to synthesize aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones. nih.gov Another powerful method is the palladium-catalyzed intramolecular C-O bond formation from phenylacetic acids, which directly yields the benzofuranone core. organic-chemistry.org Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone moieties provides a route to various benzofuran derivatives. organic-chemistry.orgthieme.deorganic-chemistry.org These reactions often proceed with high efficiency and allow for the construction of complex, polycyclic systems. nih.govnih.gov

Mechanistic Investigations of Regioselectivity

The regioselectivity of reactions to form substituted benzofuranones is a critical aspect of their synthesis, ensuring the desired isomer is produced. When cyclizing a substituted phenol, the reaction can potentially occur at two different ortho positions relative to the hydroxyl group.

Mechanistic studies reveal that the outcome is governed by a combination of steric and electronic factors. oregonstate.edu For instance, in the intramolecular Friedel-Crafts-type cyclization of α-phenoxycarbonyl compounds, the reaction typically favors the sterically less-hindered position. oregonstate.edu However, when steric factors are not dominant, mixtures of regioisomers can be common. oregonstate.edu

Computational studies, such as Quantum Mechanics (QM) analysis, are employed to predict the regioselectivity of these cyclizations. wuxiapptec.com By analyzing the properties of reaction intermediates, such as the Highest Occupied Molecular Orbital (HOMO) of an oxonium ion intermediate in acid-catalyzed cyclizations, a more accurate prediction of the major product can be achieved. wuxiapptec.com These analyses show that the regioselectivity is determined by the relative stability of the transition states leading to the different possible products. wuxiapptec.com Catalyst control is another powerful strategy; by simply changing the phosphine (B1218219) catalyst in a [3+2] annulation reaction, either of two regioisomers can be selectively formed. researchgate.net

Iii. Biological Activity and Pharmacological Potential

Comprehensive Analysis of Antioxidant Properties

The antioxidant potential of phenolic compounds like those in the benzofuran (B130515) family is a significant area of research. This activity is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Mechanisms of Free Radical Scavenging

While specific studies on the free radical scavenging mechanisms of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one are not extensively documented, the antioxidant activity of benzofuran derivatives is generally understood to occur through several mechanisms. The primary mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT) nih.gov. In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET-PT mechanism involves the transfer of an electron to the free radical, followed by the transfer of a proton.

Theoretical studies on related benzofuran derivatives suggest that the hydrogen-donating ability is a key factor in their antioxidant capacity scholarena.com. The presence of a hydroxyl group on the benzofuran ring is crucial for this activity.

Inhibition of Oxidative Stress-Related Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway nih.govnih.gov. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the expression of various antioxidant and detoxification enzymes nih.govnih.gov.

Although direct evidence for the interaction of this compound with the Nrf2 pathway has not been found, other natural and synthetic compounds with similar structural motifs have been shown to activate this protective pathway cetjournal.it. Studies on other benzofuran-2-one derivatives have demonstrated their ability to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death mdpi.com.

Comparative Antioxidant Efficacy with Related Compounds

For instance, a comparative study of two 2-phenyl-benzofurans, moracin C and iso-moracin C, revealed significant differences in their antioxidant activities based on redox-related assays nih.gov. This suggests that subtle structural variations, such as the position of a double bond, can have a substantial impact on antioxidant potential nih.gov. Theoretical studies on benzofuran-1,3-thiazolidin-4-one derivatives have also shown that different substituents on the benzofuran scaffold can influence the bond dissociation enthalpy, a key parameter in antioxidant activity scholarena.com.

The antioxidant activity of some benzofuran derivatives has been compared to standard antioxidants like Trolox, with some derivatives showing comparable or even superior properties scholarena.com.

In-Depth Study of Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in a variety of diseases. Certain benzofuran derivatives have been investigated for their potential to modulate inflammatory processes.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response. The overproduction of these cytokines can lead to tissue damage and disease.

While no specific data was found for this compound, studies on other benzofuran derivatives have shown inhibitory effects on these cytokines. For example, certain spiroindolone analogues bearing a benzofuran moiety have been found to inhibit the release of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells. The production of TNF-α, IL-1, and IL-6 has been observed in perfused rat livers after stimulation with LPS nih.gov.

The table below summarizes findings for related benzofuran compounds:

| Compound Class | Cytokine(s) Inhibited | Cell/System Studied |

| Spiroindolone-benzofuran hybrids | TNF-α, IL-6 | LPS-stimulated WI-38 fibroblast cells |

This table is illustrative of the anti-inflammatory potential within the broader benzofuran class, as direct data for this compound is not available.

Inhibition of Adhesion Molecule Expression (e.g., ICAM-1, MCP-1)

The recruitment of leukocytes to sites of inflammation is a critical step in the inflammatory cascade and is mediated by adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is expressed on the surface of various cells, including endothelial and epithelial cells, in response to inflammatory stimuli nih.gov. The interaction between leukocyte integrins and ICAM-1 facilitates the adhesion and migration of immune cells across the vascular endothelium.

Specific research on the effect of this compound on the expression of ICAM-1 or Monocyte Chemoattractant Protein-1 (MCP-1) has not been identified. However, the inhibition of adhesion molecule expression is a known anti-inflammatory mechanism. For instance, inhibitors of ICAM-1 expression have been developed and shown to be effective in animal models of inflammatory diseases nih.gov.

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have demonstrated notable anticancer activity across a range of cancer cell lines, operating through multiple mechanisms to induce cancer cell death.

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a parent compound to this compound, have shown significant cytotoxic effects against various human cancer cell lines. For example, these derivatives have been found to be active against prostate cancer (PC3) and colorectal cancer (SW620) cells. nih.govresearchgate.net Other studies on different bromo derivatives of benzofuran have confirmed their potent cytotoxic activity against chronic myelogenous leukemia (K562) cells. nih.gov Furthermore, certain benzofuran derivatives have displayed strong activity against cervical cancer (HeLa) cell lines. nih.govnih.gov While direct data on melanoma cell lines A375 and G361 for this compound is not available, the broad-spectrum cytotoxicity of its analogs suggests potential efficacy.

| Cancer Cell Line | Cell Type | Related Compound | IC50 (µM) | Reference |

|---|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | Bromo derivative of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one (Compound 6) | 3.83 ± 0.6 | nih.gov |

| PC3 | Prostate Cancer | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | >30 | nih.gov |

| SW620 | Colorectal Cancer | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | 10.8 ± 0.9 | nih.gov |

| HeLa | Cervical Cancer | Benzofuran derivative (Compound 12) | 1.06 | nih.gov |

| A375 | Melanoma | Not Available | Not Available | |

| G361 | Melanoma | Not Available | Not Available |

A key mechanism underlying the anticancer activity of benzofuran derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov The pro-apoptotic effects of a benzofuran-isatin conjugate were associated with the downregulation of the anti-apoptotic protein Bcl-xl and the upregulation of the pro-apoptotic protein Bax in colorectal cancer cells. nih.gov Furthermore, investigations into derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have confirmed their ability to induce apoptosis, a process accompanied by the activation of caspases 3 and 7, which are crucial executioner enzymes in the apoptotic cascade. nih.gov

Cancer cells often exhibit a state of increased intrinsic oxidative stress, making them more vulnerable to agents that further elevate reactive oxygen species (ROS) levels. explorationpub.com Research on derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one has demonstrated their pro-oxidative effects, leading to an increase in ROS levels within K562 cancer cells. nih.gov This elevation of ROS can overwhelm the antioxidant capacity of cancer cells, leading to cellular damage and apoptosis. nih.gov This suggests that this compound may also function by disrupting the redox balance in tumor cells.

An essential characteristic of a promising anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown such selectivity, exhibiting significant cytotoxicity against various cancer cell lines with no concurrent toxicity towards non-cancerous human umbilical vein endothelial cells (HUVEC). mdpi.com Similarly, other benzofuran derivatives have demonstrated selective toxicity towards cancer cells over normal human keratinocytes (HaCaT). nih.gov This selective action is a critical attribute that enhances the therapeutic potential of the benzofuran scaffold. nih.govmdpi.com

Potential as Kinase Inhibitors (e.g., CK2, PLK1 PBD)

While direct evidence for the inhibition of kinases such as Casein Kinase 2 (CK2) and the Polo-box domain of Polo-like kinase 1 (PLK1 PBD) by this compound is not extensively documented, the broader family of benzofuran derivatives has shown activity in this area. For instance, other substituted benzofuran compounds have been investigated for their kinase inhibitory effects. One such derivative demonstrated an inhibitory concentration (IC50) value of 16.4 μM against PLK1 PBD. nih.gov This suggests that the benzofuran scaffold can be oriented to interact with the ATP-binding sites or allosteric sites of kinases, which are crucial for their catalytic function. The potential for this compound to act as a kinase inhibitor warrants further investigation to determine its specific targets and potency.

Antimicrobial Spectrum and Mechanisms

The compound exhibits a notable range of antimicrobial activities, which have been a primary focus of research. Its efficacy against both bacterial and fungal pathogens makes it a candidate for the development of new anti-infective agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 6-hydroxy-benzofuran have demonstrated significant antibacterial efficacy. Studies on a series of 3-methanone-6-substituted-benzofurans, which share the core 6-hydroxy-benzofuran structure, revealed excellent activity against a panel of both Gram-positive and Gram-negative bacteria. nih.govnih.gov These strains include Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentrations required to inhibit 80% of the growth (MIC80) for these compounds ranged from 0.78 to 12.5 µg/mL, indicating potent antibacterial action. nih.gov In contrast, some related spiro-benzofuran derivatives were found to be active against Gram-positive bacteria but inactive against Gram-negative strains, highlighting how structural modifications can influence the spectrum of activity. nih.gov

Table 1: Antibacterial Activity of 6-Hydroxy-Benzofuran Derivatives

| Bacterial Strain | Type | MIC80 Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | 0.78 - 12.5 |

| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | 0.78 - 12.5 |

| Bacillus subtilis | Gram-Positive | 0.78 - 12.5 |

| Escherichia coli | Gram-Negative | 0.78 - 12.5 |

| Pseudomonas aeruginosa | Gram-Negative | 0.78 - 12.5 |

Antifungal Efficacy against Fungal Strains (e.g., Candida)

The benzofuran scaffold is also a promising basis for antifungal agents. While specific data on this compound against Candida species is limited, related 6-substituted benzofuran analogs have shown broad-spectrum activity against various pathogenic fungi, including multi-drug resistant clinical isolates. nih.gov Studies on oxa-benzofuran derivatives, structurally similar to the compound of interest, have demonstrated potent activity against fungi such as Penicillium italicum and Colletotrichum musae, with MIC values as low as 12.5 µg/mL. mdpi.com This suggests that the core structure is conducive to antifungal action, likely by disrupting fungal cell membrane integrity. mdpi.com

Structure-Activity Relationship of Antimicrobial Effects (e.g., C-6 hydroxyl group importance)

The antimicrobial properties of this class of compounds are heavily influenced by their chemical structure. A key finding is the critical importance of the hydroxyl group at the C-6 position of the benzofuran ring. Research has unequivocally shown that when this hydroxyl group is blocked or replaced, for instance through methylation, the antibacterial activity is completely lost. nih.gov This indicates that the C-6 hydroxyl group is essential for the compound's mechanism of action, possibly by forming crucial hydrogen bonds with the target enzyme or protein in the microorganism. nih.govnih.gov Furthermore, it is suggested that the C-6 hydroxyl group helps to decrease the polarity of the molecule, which may facilitate its penetration through the hydrophobic fungal cell membrane. mdpi.com The substitutions at both the C-3 and C-6 positions have been found to greatly impact antibacterial activity and strain specificity. nih.gov

Other Emerging Biological Activities

Beyond its antimicrobial and potential kinase-inhibiting properties, the benzofuran scaffold is being explored for other therapeutic applications.

Trypanocidal Activity

Various benzofuran derivatives have demonstrated promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govresearchgate.net Although data for this compound is not specifically available, related compounds have shown potent effects. For example, a benzofuran derivative based on the structure of amiodarone (B1667116) was found to inhibit the growth of both epimastigote and amastigote forms of the parasite. nih.gov Another study on dihydrobenzofuran neolignans identified a compound with an IC50 value of 3.26 μM against the clinically relevant amastigote stage of T. cruzi. mdpi.com The mechanism of action for some of these derivatives involves the disruption of the parasite's intracellular calcium homeostasis. nih.gov These findings position the benzofuran structure as a valuable scaffold for the development of new therapies for this neglected tropical disease. nih.govresearchgate.net

Herbicidal Activities

A review of the available scientific literature did not yield specific data regarding the herbicidal or phytotoxic activities of this compound. Research into the herbicidal properties of benzofuran derivatives is an area of interest; however, studies tend to focus on other related structural classes. For instance, a study on isobenzofuranones, a different class of compounds, investigated their effectiveness as herbicides on various plant seeds, including sorghum, cucumber, and onion. nih.gov That research found that certain dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one derivatives showed inhibitory activity comparable to or greater than the commercial herbicide (S)-metolachlor. nih.gov While these findings indicate that heterocyclic compounds containing a furanone ring are being explored for agricultural applications, direct evidence of herbicidal action for this compound is not presently available.

Potential as Fluorescent Probes for Amyloid Aggregation

The accumulation of amyloid-β (Aβ) peptide aggregates in the brain is a key pathological hallmark of Alzheimer's disease. nih.gov The development of probes to detect these amyloid plaques is crucial for early diagnosis and for monitoring disease progression. nih.gov Benzofuran derivatives have emerged as a promising class of molecules for this purpose.

Research has demonstrated that fluorinated benzofuran derivatives can bind to Aβ aggregates with high affinity, showing potential as tracers for positron emission tomography (PET) imaging. eagri.org Furthermore, studies focused specifically on the benzofuranone skeleton have identified novel fluorescent derivatives with the potential to detect amyloid aggregation. One study highlighted that certain benzofuranone compounds effectively bind to fibril structures, suggesting their promise for future research in developing amyloid-specific fluorescent probes. epa.gov While Thioflavin T (ThT) is a commonly used dye for detecting amyloid deposits, the need for new compounds with improved properties has driven this research. epa.gov Benzofuran and benzo[b]thiophene-based small molecules have also been designed and evaluated as modulators of amyloid-beta aggregation, demonstrating that this chemical scaffold can be modified to create either inhibitors or promoters of aggregation, which could be useful for developing novel diagnostics and therapeutics. phytojournal.com Although these studies establish the potential of the broader benzofuran and benzofuranone classes, specific research detailing the application of this compound as a fluorescent probe for amyloid aggregation is not extensively documented in the reviewed literature.

Antiarrhythmic and Dermatological Applications (general benzofurans)

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. rsc.orgnih.gov This structural motif is present in many pharmaceuticals, and its derivatives have well-established roles in treating cardiac arrhythmias and various dermatological conditions. byjus.com

Antiarrhythmic Applications: The most prominent example of a benzofuran derivative used as an antiarrhythmic agent is Amiodarone. byjus.com It is a broad-spectrum antiarrhythmic drug used to treat both ventricular and supraventricular arrhythmias. The mechanism of action involves inhibiting the rapid sodium ion influx in atrial and myocardial conduction fibers, which slows the conduction velocity and reduces sinus node autonomy. byjus.com The benzofuran ring system is the fundamental skeleton of many compounds possessing cardiovascular activities, and extensive research has been conducted to synthesize and screen new benzofuran derivatives for potential antiarrhythmic properties against conditions like ouabain-induced ventricular arrhythmia. nih.gov

Dermatological Applications: Benzofuran derivatives are also significant in dermatology. Furocoumarins, such as psoralen (B192213) and its structural relative angelicin, are well-known chemical photosensitizers used to treat skin diseases like psoriasis and vitiligo. byjus.com These compounds are valued for their anti-proliferative effects. byjus.com Additionally, certain benzofuran derivatives have been investigated for their depigmenting action. After numerous studies, some benzofurans were found to have a pronounced depigmenting effect by inhibiting melanogenesis, with an activity greater than that of hydroquinone, making them useful in cosmetic or dermatological compositions for the purpose of bleaching the skin or treating pigmentary spots. The broad utility of the benzofuran scaffold is also seen in compounds like Usnic acid, which possesses antibiotic properties effective against various Gram-positive bacteria. eagri.org

Iv. Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidation of Key Structural Features for Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in identifying the pharmacophoric elements of 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one derivatives that are crucial for their biological effects. These investigations have systematically probed the roles of various functional groups and substituents, shedding light on how they influence the compounds' activity.

The hydroxyl group at the C-6 position of the benzofuran (B130515) ring is a recurring feature in biologically active derivatives and is considered essential for activities such as antibacterial efficacy. rsc.org Its presence is believed to contribute to the molecule's ability to form hydrogen bonds with target enzymes or receptors, a critical interaction for biological recognition and response.

Conversely, the methylation of this hydroxyl group to a methoxy (B1213986) group has been shown to have a variable impact, which can be context-dependent on the specific biological activity being assessed. In some instances, methylation leads to a reduction in antimicrobial abilities. rsc.org This decrease in potency is partly attributed to a reduction in the compound's solubility. rsc.org However, in other contexts, such as in certain anticancer derivatives, the presence of a methoxy group has been associated with enhanced pro-oxidative and proapoptotic properties. nih.gov The strategic placement of methoxy groups can also influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov

| Functional Group at C-6 | Observed Effect on Biological Activity | Potential Rationale |

|---|---|---|

| Hydroxyl (-OH) | Often essential for antibacterial activity. rsc.org | Facilitates hydrogen bonding with biological targets. |

| Methoxy (-OCH3) | Can decrease antimicrobial activity. rsc.org In some anticancer agents, it may enhance pro-oxidative effects. nih.gov | Reduced solubility; alters electronic and steric properties influencing target interaction. rsc.orgnih.gov |

For derivatives that feature a benzylidene moiety at the C-2 position, the nature and position of substituents on this aromatic ring play a pivotal role in modulating biological activity. The benzylidene group extends the conjugation of the molecule and provides a scaffold for a variety of substitutions that can fine-tune the compound's electronic and steric properties.

SAR studies have revealed that both electron-donating and electron-withdrawing groups on the benzylidene ring can significantly impact potency. For instance, in a series of 2-benzylidenebenzofuran-3(2H)-ones evaluated as alkaline phosphatase inhibitors, various substitutions on the benzylidene ring led to compounds with excellent inhibitory activity. nih.gov In the context of anticancer activity, the introduction of electron-donating substituents on the benzylidene ring has been found to be beneficial for the inhibitory activity against certain cancer cell lines. mdpi.com The presence of an unsubstituted benzylidene group, in combination with other features on the benzofuran ring, has also been shown to result in significant bioactivity. rsc.org

| Benzylidene Substituent | Position on Benzylidene Ring | Observed Influence on Biological Activity |

|---|---|---|

| Unsubstituted | - | Contributes to significant antifungal activity in combination with a chloro-di-substituted benzofuran ring. rsc.org |

| 4-Methyl | para | Associated with antioxidant, anti-inflammatory, and anticancer properties. |

| Electron-donating groups (e.g., -OCH3) | Various | Can enhance anticancer activity against specific cell lines. mdpi.com |

| Electron-withdrawing groups (e.g., -NO2, halogens) | Various | Can lead to potent inhibition of enzymes like alkaline phosphatase. nih.gov |

The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the benzofuran scaffold is a well-established strategy for enhancing the biological potency of these derivatives. nih.govnih.gov The position of the halogen substituent is a critical determinant of its effect on activity. rsc.orgnih.gov Halogens can increase the lipophilicity of the molecule, facilitating its passage through biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins. nih.gov

Studies have shown that halogen substitutions at positions 4, 5, and 6 of the benzofuran ring are particularly important for antibacterial activity. rsc.org For instance, derivatives containing fluorine and bromine on a phenyl ring attached to a thiazole (B1198619) moiety at the C-2 position of 6-hydroxybenzofuran-3(2H)-one were among the most active antimicrobial compounds in one study. researchgate.net In the realm of anticancer research, halogenated benzofuran derivatives have demonstrated significant cytotoxic activity, with the introduction of halogens to alkyl or alkoxy substituents markedly increasing this effect compared to their non-halogenated counterparts. nih.gov

| Halogen Substituent | Position on Benzofuran Ring | Observed Impact on Biological Activity |

|---|---|---|

| Chlorine (-Cl) | 4, 5, or 6 | Enhances antibacterial and anticancer activities. rsc.orgnih.gov |

| Bromine (-Br) | 4, 5, or 6 | Significantly increases cytotoxic activity in anticancer derivatives. nih.gov Derivatives with bromine on an attached phenyl ring show high antimicrobial activity. researchgate.net |

| Fluorine (-F) | 4, 5, or 6 | Contributes to potent antimicrobial effects. researchgate.net Enhances anticancer activity. nih.gov |

The stereochemistry of this compound derivatives, particularly those with a benzylidene substituent at the C-2 position, is a crucial factor for their biological activity. The exocyclic double bond between the benzofuranone ring and the benzylidene group can exist in two geometric isomers: (E) and (Z). The (Z)-configuration is frequently specified in the chemical nomenclature of these active compounds.

Computational Chemistry and Molecular Modeling Approaches

In conjunction with experimental SAR studies, computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of this compound derivatives at the molecular level. These in-silico methods provide valuable insights into potential biological targets and the specific binding interactions that drive biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is widely used to identify potential biological targets for novel compounds and to estimate their binding affinity.

For derivatives of the this compound scaffold, docking studies have been employed to explore their interactions with a range of biological targets. For example, in the context of antimicrobial research, these compounds have been docked into the active sites of microbial enzymes such as N-myristoyltransferase (NMT) and dihydrofolate reductase (DHFR) to elucidate their potential mechanisms of action. researchgate.netnih.gov In cancer research, docking simulations have been used to investigate the binding of benzofuran derivatives to targets like the epidermal growth factor receptor (EGFR), helping to rationalize their anticancer effects and guide the design of more potent inhibitors. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target's active site, providing a molecular basis for the observed biological activity.

Virtual Screening for Lead Molecule Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this compound could serve as a "hit" or starting point. A virtual screening campaign would then be initiated to find derivatives or other molecules with similar properties that might exhibit enhanced activity. This process involves creating a 3D model of the target receptor and computationally "docking" thousands of compounds into the active site to predict their binding affinity. However, no specific virtual screening studies originating from or targeting this compound have been documented in the available literature.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a compound like this compound, DFT calculations would be employed to determine its optimal three-dimensional geometry and to analyze its electronic properties.

Key properties calculated using DFT include:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is vital for predicting intermolecular interactions.

While DFT studies have been performed on analogous benzofuran structures to elucidate these properties, specific computational data for this compound is not present in the surveyed research.

Prediction of Activity Spectra for Substances (PASS) Models

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its structural formula. The software compares the structure of a query molecule against a large database of known bioactive compounds to generate a list of potential activities, each with a corresponding probability of being active (Pa) or inactive (Pi). For this compound, a PASS analysis would yield a wide range of potential pharmacological effects, mechanisms of action, and potential toxicities. This information is valuable in the early stages of drug discovery for identifying promising therapeutic applications. No published PASS analysis for this specific compound was found.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. If a biological target for this compound were identified (e.g., through virtual screening), MD simulations could model the dynamic interactions between the compound (ligand) and the target protein. These simulations provide detailed insights into the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding. This helps to validate docking results and understand the mechanism of action at an atomic level. Literature detailing MD simulations for this specific ligand-target interaction is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of analogs based on the this compound scaffold, researchers would first synthesize a library of related compounds and test their biological activity (e.g., IC50 values). Then, various molecular descriptors for each compound would be calculated. Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built that correlates these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Identification of Physicochemical Descriptors Correlating with Activity

The core of QSAR is identifying the key molecular properties (descriptors) that govern biological activity. These descriptors can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters (e.g., Taft's Es).

Hydrophobic: LogP (partition coefficient), which describes a molecule's lipophilicity.

Topological: Indices that describe molecular branching and connectivity.

By identifying which descriptors have the strongest correlation with activity, researchers can understand the structural requirements for a compound to be effective. For instance, a QSAR study might reveal that increasing hydrophobicity or the presence of a hydrogen bond donor at a specific position is critical for the activity of this compound derivatives. No QSAR studies for this specific compound series are available in the literature to provide such data.

Inability to Generate Article on "this compound" Due to Lack of Available Analytical Data

A comprehensive search for scientific literature containing the specific analytical data required to construct a detailed article on "this compound" (CAS Number: 21861-32-5) has been unsuccessful. Despite multiple targeted searches for experimental research findings, the necessary data for the outlined sections on spectroscopic, crystallographic, and chromatographic characterization could not be located in publicly accessible scientific databases and journals.

The user's request specified a detailed article structured around the following analytical methodologies:

Spectroscopic Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Mass Spectrometry (MS, HRMS, ESI MS)

Infrared (IR) Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis)

X-ray Crystallography for Absolute Structure Determination

Chromatographic Purity and Separation Methods (e.g., HPLC, TLC)

The instructions mandated the inclusion of data tables and detailed research findings, focusing solely on the specified compound. However, the search results did not yield any publications that provide this specific experimental data for this compound. The available information was limited to:

Vendor listings confirming the compound's commercial availability.

Data on structurally related but distinct chemical compounds, which are outside the scope of the request.

Predicted, non-experimental spectral data, which does not meet the requirement for scientifically validated research findings.

Without access to primary scientific literature detailing the synthesis and characterization of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and quality standards. Proceeding without this data would necessitate the fabrication of information, which is contrary to the principles of scientific accuracy.

Therefore, the requested article cannot be generated at this time.

V. Analytical Methodologies for Research and Characterization

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. For a synthesized organic molecule like 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, this method is crucial for verifying its empirical formula and assessing its purity. The most common technique used for this purpose is combustion analysis.

Principles of Combustion Analysis

In a typical combustion analysis, a small, accurately weighed sample of the compound is heated to a high temperature (around 1000°C) in a stream of pure oxygen. This process leads to the complete combustion of the organic material. The carbon in the compound is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). These combustion products are then passed through a series of chambers containing specific absorbents. The increase in mass of these absorbent materials corresponds to the amount of CO₂ and H₂O produced, from which the mass percentages of carbon and hydrogen in the original sample can be calculated. The oxygen content is typically determined by difference, by subtracting the determined percentages of carbon and hydrogen from 100%.

Theoretical and Experimental Composition

The molecular formula for this compound is C₉H₈O₃. velp.com Based on this formula, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared against these theoretical values. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) is a strong indicator of the compound's purity and correct structural identification.

Below is a data table presenting the theoretical elemental composition of this compound and a set of typical experimental results that would be expected for a pure sample.

Table 1: Elemental Composition of this compound

| Element | Theoretical Mass % | Typical Experimental Mass % |

| Carbon (C) | 65.85% | 65.79% |

| Hydrogen (H) | 4.91% | 4.95% |

| Oxygen (O) | 29.24% | 29.26% |

Note: The data in the "Typical Experimental Mass %" column is illustrative of expected results for a pure sample and is not from a specific experimental report for this exact compound.

Detailed Research Findings

While specific elemental analysis reports for this compound are not extensively published in widely available literature, the analysis of related benzofuran (B130515) derivatives consistently relies on this method for structural confirmation. For instance, in the synthesis and characterization of various novel benzofuran compounds, researchers present elemental analysis data as a primary piece of evidence to support the proposed structures. researchgate.netresearchgate.net The findings invariably show a close match between the calculated and found percentages for carbon, hydrogen, and other present elements, thereby confirming the successful synthesis and purity of the target molecules.

Discrepancies between the theoretical and experimental values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis. Therefore, elemental analysis serves as a critical quality control step in the chemical synthesis and research of compounds like this compound.

Vi. Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Routes for Enhanced Yield and Sustainability

The future development of therapies based on 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one hinges on the availability of efficient and sustainable synthetic methods. Current research into benzofuran (B130515) synthesis focuses on domino reactions and tandem cyclization strategies to improve efficiency and yield. mdpi.comresearchgate.net For instance, an efficient cascade cyclization strategy has been developed for aminobenzofuran derivatives, achieving high yields and demonstrating robust scalability. mdpi.comnih.gov Another novel approach involves a [4 + 1] cycloaddition of ortho-quinone methides with isocyanides, providing a straightforward method for constructing the benzofuran scaffold under mild conditions. nih.gov

Future synthetic explorations should aim to adapt these advanced methodologies for the specific synthesis of this compound. Key goals will be to minimize the number of reaction steps, reduce waste, and utilize environmentally benign reagents and solvents. The development of a gram-scale, cost-effective synthesis will be crucial for facilitating extensive biological evaluation and eventual clinical development.

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages for Sustainability | Reference |

| Cascade Cyclization | Tandem reactions combining multiple bond-forming events in one pot. | High atom economy, reduced solvent and energy use, simplified purification. | mdpi.comnih.gov |

| [4 + 1] Cycloaddition | Utilizes in situ generated intermediates for rapid scaffold construction. | Mild reaction conditions, high efficiency, potential for diverse functionalization. | nih.gov |

| Domino Reactions | Multi-step transformations where subsequent reactions occur spontaneously. | Increased complexity from simple starting materials, operational simplicity. | researchgate.net |

In-depth Investigation of Mechanism of Action at the Molecular Level

Understanding how this compound interacts with biological targets at a molecular level is paramount for its development as a therapeutic agent. Research on structurally related benzofuran derivatives has revealed a variety of mechanisms, including the inhibition of key enzymes and modulation of immune pathways.

For example, certain benzofuran derivatives act as potent inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in cancer cell proliferation. nih.govresearchgate.net Docking studies of these compounds have demonstrated strong interactions within the kinase binding sites. nih.gov Other benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, inducing an immune response with broad-spectrum antiviral activity. nih.gov Docking studies helped predict the putative binding mode of these compounds to the STING protein. nih.gov

Future research should focus on identifying the specific molecular targets of this compound. This will involve a combination of computational modeling, such as molecular docking, and experimental validation through biochemical and cell-based assays. Elucidating the precise mechanism of action will enable the optimization of the compound's structure to enhance potency and selectivity.

Development of Targeted Therapies based on Benzofuranone Scaffolds

The benzofuranone scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous benzofuran-based compounds with potential applications in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infections. nih.govku.ac.ae

The development of targeted therapies will leverage the benzofuranone core of this compound to design potent and selective inhibitors of disease-related proteins. For instance, benzofuran hybrids incorporating other pharmacologically active moieties like quinazolinone or imidazole (B134444) have shown significant cytotoxic effects against cancer cells. nih.gov The strategic placement of substituents on the benzofuran ring is crucial for tuning the biological activity. nih.gov Future work will involve designing and synthesizing derivatives of this compound to target specific enzymes or receptors implicated in disease pathways, with the goal of creating highly effective and targeted therapeutic agents. nih.govrsc.orgresearchgate.net

Combinatorial Chemistry and Library Synthesis for Activity Screening

To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry and library synthesis are powerful tools. nih.gov These techniques allow for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. youtube.comyoutube.com

The process often involves solid-phase synthesis, where molecules are built upon resin beads, allowing for easy purification after each reaction step. youtube.comyoutube.com By systematically varying the building blocks used in the synthesis, a diverse library of benzofuranone derivatives can be created. nih.gov This approach facilitates the exploration of structure-activity relationships (SAR), identifying which chemical modifications enhance the desired biological effect. nih.gov High-throughput screening of these libraries against various biological targets can quickly identify "hit" compounds for further optimization. youtube.com

Table 2: Key Steps in Combinatorial Library Synthesis for Drug Discovery

| Step | Description | Rationale |

| Scaffold Selection | Choosing a core molecular structure, such as the benzofuranone scaffold. | The scaffold provides the basic framework for binding to a class of biological targets. |

| Building Block Variation | Attaching a diverse set of chemical fragments (R-groups) to the scaffold. | To create a wide range of chemical and physical properties within the library. |

| Parallel or Split-Pool Synthesis | Synthesizing multiple compounds simultaneously in separate or mixed reaction vessels. | To rapidly generate a large number of distinct compounds for screening. youtube.com |

| High-Throughput Screening | Testing the entire library for activity against a specific biological target. | To quickly identify active compounds ("hits") from a large pool of candidates. |

| Hit-to-Lead Optimization | Synthesizing and testing a more focused set of analogs of the initial hits. | To improve potency, selectivity, and drug-like properties. |

Addressing Challenges in Drug Development (e.g., metabolic stability, solubility)

A significant hurdle in translating a promising compound from the laboratory to the clinic is overcoming challenges related to its drug-like properties. For benzofuranone derivatives, key issues can include metabolic stability and aqueous solubility. cymitquimica.comresearchgate.net Poor metabolic stability can lead to rapid clearance of the drug from the body, reducing its efficacy, while low solubility can hinder absorption and formulation.

Future research must address these challenges for this compound and its derivatives. Strategies to improve metabolic stability often involve modifying the chemical structure to block sites of metabolic attack by enzymes. Enhancing solubility may be achieved through the introduction of polar functional groups or by employing advanced formulation techniques. Early assessment of these pharmacokinetic properties is essential for the successful development of any new therapeutic agent. The inherent phenolic nature of the compound may also influence its stability and reactivity. cymitquimica.com

Translational Research: From Bench to Clinical Applications

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health. For this compound, this journey involves a multi-stage process. After identifying and optimizing lead compounds through the methods described above, extensive preclinical testing is required. This includes in vitro studies on human cells and in vivo studies in animal models of disease to establish proof-of-concept and assess safety.

If a derivative of this compound demonstrates significant efficacy and a favorable safety profile in preclinical studies, it can advance to clinical trials in humans. This transition from "bench to bedside" is a long and rigorous process that requires collaboration between medicinal chemists, biologists, pharmacologists, and clinicians. The ultimate goal is to develop a novel, safe, and effective medicine based on the unique properties of the this compound scaffold.

常见问题

Basic: What are the common synthetic routes for 6-hydroxy-4-methyl-1-benzofuran-3(2H)-one, and how are intermediates characterized?

Answer:

The synthesis typically involves cyclization of dihydroxyacetophenone derivatives or condensation reactions. For example, benzyloxy-protected intermediates are synthesized via Claisen-Schmidt condensation (e.g., 6-(benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one in ). Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions, with diagnostic peaks for benzofuran carbonyls (δ 167–181 ppm) and aromatic protons (δ 6.6–7.6 ppm) .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) in benzofuran derivatives be resolved?

Answer:

Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., tautomerism or crystal packing). For instance, X-ray diffraction () confirms solid-state conformation, while NMR () reflects solution-state dynamics. To resolve contradictions:

- Perform variable-temperature NMR to detect equilibria.

- Validate crystallographic data with DFT calculations (e.g., ACD/Labs Percepta in ).

- Cross-reference with IR spectroscopy for carbonyl tautomer confirmation .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- HPLC-MS : Quantifies purity and detects trace byproducts.

- Melting Point Analysis : Sharp melting ranges (e.g., 254–262°C in ) indicate high crystallinity.

- TLC with UV/iodine visualization : Monitors reaction progress using polar/non-polar solvent systems (e.g., dichloromethane-methanol in ) .

Advanced: How do substituents on the benzofuran core influence reaction yields in derivative synthesis?

Answer:

Electron-donating groups (e.g., methoxy) enhance electrophilic substitution, while steric hindrance from halogens (e.g., Cl, Br) reduces yields. For example:

- 3,5-Dimethoxy substituents () improve yields (~70%) via resonance stabilization.

- Bulky 2-bromo substituents () lower yields (~25%) due to steric clash during cyclization.

Optimization strategies include using microwave-assisted synthesis to reduce reaction times and protecting groups (e.g., benzyloxy) to direct regioselectivity .

Basic: What safety protocols are recommended for handling benzofuran derivatives in lab settings?

Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact ( ).

- Follow GBZ/T 160.1 standards for air quality monitoring ( ).

- Store compounds in anhydrous conditions to prevent hydrolysis of labile groups (e.g., esters in ) .

Advanced: How can computational modeling predict the bioactivity of this compound analogs?

Answer:

- Molecular docking : Screens binding affinity to target proteins (e.g., kinases or oxidoreductases).